molecular formula C15H10ClF3N2 B2839393 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole CAS No. 156146-84-8

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole

Cat. No. B2839393
CAS RN: 156146-84-8
M. Wt: 310.7
InChI Key: UDKQMOCCHHQQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is of significant interest in the field of organic chemistry due to its potential applications in pharmaceuticals and agrochemicals . The trifluoromethyl group can enhance the polarity, stability, and lipophilicity of compounds .


Synthesis Analysis

The synthesis of trifluoromethylated compounds often involves the use of specific reagents. For instance, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative, is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . Another method involves the use of sodium trifluoroacetate as a reagent for trifluoromethylations .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. The trifluoromethyl group (-CF3) is attached to the pyridine ring, which is a six-membered ring containing one nitrogen atom . The indole group, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is also present .


Chemical Reactions Analysis

Trifluoromethylated compounds can undergo various chemical reactions. For instance, trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The trifluoromethyl group can be introduced to indoles on the C2 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole” would depend on its specific structure. For instance, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine has a molecular weight of 199.53, a boiling point of 50-55 °C, and a density of 1.524 g/mL at 25 °C .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

The study of indole derivatives, such as 7-acetyl-2-aryl-5-bromo-3-(trifluoroacetyl)indoles, has led to insights into their crystal structure and hydrogen bonding. These compounds are synthesized through reactions involving hydroxylamine hydrochloride and undergo Beckmann rearrangement to afford derivatives like 7-acetamido-2-aryl-5-bromo-3-(trifluoroacetyloxime)indoles. X-ray crystallography has confirmed their molecular structure, revealing hydrogen bonding networks and π-stacking of the indole moiety, which are crucial for understanding their physical and chemical properties (Mphahlele, 2018).

Catalytic Applications

Indole derivatives have been synthesized to serve as ligands in the development of palladacycles, which exhibit potential as catalysts for various chemical reactions. These compounds, based on indole cores, have been applied in Suzuki–Miyaura coupling and allylation of aldehydes. The structural characteristics of these complexes, including their X-ray diffraction patterns, shed light on their catalytic efficiency and provide a basis for designing more efficient catalysts (Singh et al., 2017).

Palladium-Catalyzed Reactions

The synthesis and functionalization of indoles have been extensively studied, revealing the versatility of palladium-catalyzed reactions in creating biologically active compounds. These methodologies offer a wide range of functionalizations, making them indispensable in the synthesis of complex molecules and pharmaceuticals. The review by Cacchi and Fabrizi highlights various classical and modern approaches to indole synthesis, underscoring the role of palladium catalysis in modern organic chemistry (Cacchi & Fabrizi, 2005).

Electrochemical Polymerization

Research into the electrochemical polymerization of indole derivatives has opened up new avenues for creating polymers with unique electrical properties. The study of dihydrobenzodipyrrole isomers and their polymerization under anodic conditions has led to materials that can be reversibly oxidized, offering potential applications in electronics and materials science (Zotti et al., 1989).

Synthesis of Fluorophores

The design and synthesis of novel fluorophores based on indole structures, such as pyrido[1,2-a]indoles with fluorinated derivatives, demonstrate the potential of these compounds in the development of new materials with desirable photophysical properties. These compounds exhibit strong fluorescence, making them attractive for applications in molecular imaging and sensor technologies (Moseev et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is classified as an eye irritant, a skin irritant, and a substance that may cause respiratory irritation .

Future Directions

The future directions in the study and application of trifluoromethylated compounds are promising. Given the importance of the trifluoromethyl group in pharmaceuticals and agrochemicals, the development of new synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . It is expected that many novel applications of trifluoromethylated compounds will be discovered in the future .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2/c1-9-6-10-4-2-3-5-13(10)21(9)14-12(16)7-11(8-20-14)15(17,18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKQMOCCHHQQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.